3-(1-Hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one
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Overview
Description
3-(1-Hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
The synthesis of 3-(1-Hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under specific reaction conditions. One common method involves using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted with hexylamine to introduce the hexyl group.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(1-Hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(1-Hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors in biological systems, leading to their therapeutic effects . The compound may inhibit specific enzymes or bind to receptors, thereby modulating cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(1-Hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer activity.
Benzimidazolyl-2-hydrazones: Studied for their combined antiparasitic and antioxidant activity.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Used in the synthesis of other bioactive compounds.
The uniqueness of this compound lies in its specific structural features, such as the hexyl group and the sulfanyl linkage, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2OS/c1-2-3-4-9-19-32-26-16-8-7-15-25(26)31-30(32)34-27-18-17-21-20-11-5-6-12-22(20)29(33)24-14-10-13-23(27)28(21)24/h5-8,10-18H,2-4,9,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBNHZCORHAMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1SC3=C4C=CC=C5C4=C(C=C3)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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